molecular formula C10H13NO2 B1591767 Methyl 3-(1-aminoethyl)benzoate CAS No. 153994-69-5

Methyl 3-(1-aminoethyl)benzoate

Cat. No. B1591767
M. Wt: 179.22 g/mol
InChI Key: JDYAYNLXJBZWGS-UHFFFAOYSA-N
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Description

“Methyl 3-(1-aminoethyl)benzoate” is a chemical compound with the CAS Number: 1263378-68-2 . It is also known as “Methyl 3-(1-aminoethyl)benzoate hydrochloride” and has a molecular weight of 215.68 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1-aminoethyl)benzoate” is represented by the formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Scientific Research Applications

1. Neuropsychiatric Disorder Treatment

Methyl 3-(1-aminoethyl)benzoate, in its sodium benzoate form, has been studied for its potential in treating schizophrenia. A clinical trial revealed that sodium benzoate as an add-on treatment significantly improved symptom domains and neurocognition in patients with chronic schizophrenia, highlighting its role as a novel approach in drug development for this condition (Lane et al., 2013).

2. Polymer Synthesis

Methyl 3-(1-aminoethyl)benzoate has been utilized in the synthesis of hyperbranched aromatic polyamides. A study demonstrated the polymerization of this compound to yield polymers with various properties, underlining its importance in material science and engineering (Yang, Jikei, & Kakimoto, 1999).

3. Plant Biology

This compound is significant in plant biology, particularly in the study of snapdragon flowers. Methyl benzoate, a key scent compound in these flowers, has been extensively researched. Its biosynthesis and emission, crucial for attracting pollinators, have been linked to specific enzymes and gene expressions in the plant (Dudareva et al., 2000).

Safety And Hazards

“Methyl 3-(1-aminoethyl)benzoate” is classified under the GHS07 hazard pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(1-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAYNLXJBZWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601388
Record name Methyl 3-(1-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-aminoethyl)benzoate

CAS RN

153994-69-5
Record name Methyl 3-(1-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (200 mg, 0.72 mmol) in 20% trifluoroacetic acid in dichloromethane (10 mL) was stirred at room temperature for 1.5 hours. After this time the mixture was concentrated under reduced pressure and the residue was dissolved in water and basified to pH 11 with aqueous ammonia. The mixture was extracted with ethyl acetate (2×15 mL) and the extracts were washed with brine (20 mL), dried (Na2SO4) and concentrated under reduced pressure to give methyl 3-(1-aminoethyl)benzoate (130 mg, 100%) as a pale yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

600 mg of the methyl 3-(1-azidoethyl)benzoate [100-1] was dissolved in 15 mL of ethanol, 200 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight in a hydrogen atmosphere. The insolubles were filtered through celite, washed with ethanol, and then the filtrate was concentrated under reduced pressure to obtain 300 mg of methyl 3-(1-aminoethyl)benzoate [100-2] as a colorless oily product.
Name
methyl 3-(1-azidoethyl)benzoate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladiumcarbon
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DD Gao, HX Dou, HX Su, MM Zhang, T Wang… - European Journal of …, 2018 - Elsevier
Fatty acid binding protein 4 (FABP4) plays a critical role in metabolism and inflammatory processes and therefore is a potential therapeutic target for immunometabolic diseases such as …
Number of citations: 24 www.sciencedirect.com

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